molecular formula C16H18N4O2 B8755042 7-Benzyl-3-butylxanthine CAS No. 200487-22-5

7-Benzyl-3-butylxanthine

Cat. No.: B8755042
CAS No.: 200487-22-5
M. Wt: 298.34 g/mol
InChI Key: PPGCOAABDKNNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzyl-3-butylxanthine is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-Benzyl-3-butylxanthine, and how can reaction conditions be optimized to ensure high yield?

  • Methodology : Begin with nucleophilic substitution or alkylation reactions targeting the xanthine core. Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for optimal kinetics), and stoichiometric ratios of benzyl/butyl halides. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Validate purity using HPLC (>95%) and melting point analysis .
  • Experimental Design : Include negative controls (e.g., reactions without catalysts) and replicate trials to assess reproducibility. Document deviations in yields under varying conditions (e.g., anhydrous vs. humid environments) .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions on the xanthine scaffold. For purity, combine High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Mass Spectrometry (MS) (ESI+ mode) for molecular ion validation. Cross-reference spectral data with synthetic intermediates (e.g., benzyl chloride derivatives) to rule out byproducts .
  • Data Interpretation : Compare retention times and fragmentation patterns with reference standards. Discrepancies in NMR splitting patterns may indicate incomplete alkylation or isomerization .

Q. How should researchers handle discrepancies in physicochemical data (e.g., melting points) across published studies?

  • Methodology : Replicate experiments using the same synthetic protocols and analytical methods as original studies. If inconsistencies persist, conduct differential scanning calorimetry (DSC) to assess polymorphic variations. Cross-validate with independent labs and report detailed experimental conditions (e.g., heating rates, sample preparation) to isolate variables .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology : Perform dose-response assays in parallel across cell lines (e.g., HEK-293 vs. HeLa) to identify cell-type-specific effects. Use molecular docking simulations to assess binding affinity variations to adenosine receptors (A₁/A₂A). Validate with knockout models to confirm target specificity. Triangulate findings with metabolomics data to rule off-target interactions .
  • Data Analysis : Apply statistical models (e.g., ANOVA with post-hoc tests) to quantify variability. Publish raw datasets and assay protocols to enable meta-analyses .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vivo?

  • Methodology : Use radiolabeled analogs (³H or ¹⁴C) for tracer studies in rodent models. Collect plasma/tissue samples at timed intervals and analyze via LC-MS/MS to quantify metabolites. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-mediated degradation pathways. Compare pharmacokinetic profiles (AUC, t₁/₂) across species for translational relevance .
  • Ethical Considerations : Adhere to institutional guidelines for animal welfare and dose limitations. Publish negative results to prevent redundancy .

Q. What computational approaches are effective for predicting the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology : Employ quantitative structure-activity relationship (QSAR) models using descriptors like logP, molar refractivity, and H-bond donors. Validate predictions with synthetic analogs (e.g., 3-propyl or 7-phenethyl substitutions). Use molecular dynamics simulations to assess conformational stability in aqueous vs. lipid membranes. Cross-check with experimental IC₅₀ values from enzyme inhibition assays .
  • Limitations : Address overfitting by testing models against external datasets. Report computational parameters (e.g., force fields, solvation models) for reproducibility .

Q. Methodological Best Practices

  • Reproducibility : Follow Beilstein Journal guidelines for experimental documentation, including raw spectral data, chromatograms, and step-by-step synthesis protocols in supplementary materials .
  • Conflict Resolution : Apply constructive falsification (e.g., testing alternative hypotheses) to address empirical contradictions. Use peer review and open-data platforms to refine conclusions .
  • Ethical Reporting : Disclose all funding sources and potential conflicts of interest in acknowledgments .

Properties

CAS No.

200487-22-5

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

7-benzyl-3-butylpurine-2,6-dione

InChI

InChI=1S/C16H18N4O2/c1-2-3-9-20-14-13(15(21)18-16(20)22)19(11-17-14)10-12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,18,21,22)

InChI Key

PPGCOAABDKNNMU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)N(C=N2)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g (0.25 mol) of sodium hydroxide dissolved in 100 ml of water were added to a suspension of 52 g (0.25 mol) of 3-butylxanthine in 300 ml of methanol and the reaction mixture was stirred at 70° C. for one hour, then treated dropwise at the same temperature with 42.8 g (0.25 mol) of benzyl bromide and kept between 70° and 80° C. for 5 hours. 1.0 g (0.025 mol) of sodium hydroxide and 4.28 g (0.025 mol) of benzyl bromide were then added. After a further 2 hours, the mixture was cooled, diluted with 1500 ml of water and filtered cold on a suction filter, the product was washed with water on the suction filter and dissolved in 1000 ml of 1 N sodium hydroxide solution, and the solution was filtered and slowly brought to pH 3 with stirring using concentrated hydrochloric acid. The crystallizate was filtered off from the solution, washed with water until chloride-free and dried under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
42.8 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
4.28 g
Type
reactant
Reaction Step Four
Name
Quantity
1500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

7-benzyl-3,7-dihydro-1H-purine-2,6-dione (17.14 g, 70.8 mmol) [Synthetic Communications, 20 (16), 2459-2467, 1990] and potassium carbonate (11.43 g, 82.8 mmol) were suspended in DMF (400 mL) at 40° C. After stirring for thirty minutes, butyl iodide (8.76 mL, 77.0 mmol) was added, and the mixture was stirred at 40° C. overnight. 50% Aqueous acetic acid (60 mL) was added, and the solution was concentrated under reduced pressure. The residue was suspended in water (500 mL), and the products were extracted into chloroform. The organics were collected, concentrated, and product was isolated using flash chromatography eluting with 1% methanol in dichloromethane to provide the product (9.49 g, 45%); 1H NMR (400 MHz; CDCl3) δ: 0.95 (3H, t), 1.34-1.41 (2H, m), 1.70-1.78 (2H, m), 4.05 (2H, t), 5.46 (2H, s), 7.31-7.40 (5H, m), 7.56 (1H, s), 8.21 (1H, br.s); m/z 299[MH+].
Quantity
17.14 g
Type
reactant
Reaction Step One
Quantity
11.43 g
Type
reactant
Reaction Step Two
Quantity
8.76 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Five
Yield
45%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.